2,3,8-Trimethyldecane

描述

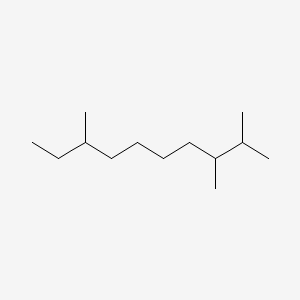

2,3,8-Trimethyldecane (CAS 62238-14-6) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol. Key properties include a predicted density of 0.754 ± 0.06 g/cm³ and a boiling point of 222.1 ± 7.0 °C . Its structure features three methyl groups at positions 2, 3, and 8 on a decane backbone, influencing its physical and chemical behavior. This compound has been identified in natural products such as Ophiocordyceps sinensis cultures, where it is part of volatile organic compound (VOC) profiles .

属性

CAS 编号 |

62238-14-6 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC 名称 |

2,3,8-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-12(4)9-7-8-10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |

InChI 键 |

DXHBSDCNOWJBQW-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CCCCC(C)C(C)C |

产品来源 |

United States |

准备方法

Industrial Production Methods: In an industrial setting, 2,3,8-trimethyldecane is produced through catalytic processes that involve the use of zeolite catalysts. These catalysts facilitate the isomerization and alkylation reactions required to produce the compound on a large scale. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

化学反应分析

Common Reagents and Conditions:

Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: Substitution reactions often require the use of halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.

Major Products Formed:

Oxidation: The oxidation of 2,3,8-trimethyldecane can produce alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

Reduction: Reduction reactions can yield alkanes or alkenes as products.

Substitution: Substitution reactions typically result in the formation of alkyl halides.

科学研究应用

2,3,8-Trimethyldecane is widely used in scientific research due to its unique chemical properties. It serves as a model compound in studies related to organic chemistry, molecular biology, and materials science. In medicine, it is used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. In industry, it is utilized as a component in lubricants, surfactants, and other chemical formulations.

作用机制

The mechanism by which 2,3,8-trimethyldecane exerts its effects depends on the specific application. In pharmaceutical synthesis, it may act as a building block for the formation of complex molecules through various chemical reactions. The molecular targets and pathways involved are determined by the specific biological or chemical processes being studied.

相似化合物的比较

Structural Isomers of Trimethyldecane

The position of methyl groups in branched alkanes significantly impacts their properties. Key isomers include:

Physical and Chemical Properties

- Boiling Points : While this compound has a predicted boiling point of 222.1 °C , isomers with more central branching (e.g., 2,2,3-trimethyldecane) likely exhibit lower boiling points due to reduced molecular surface area and weaker van der Waals interactions .

- Hydrophobicity : All isomers share high logP values (~4.8–5.0), indicating strong lipophilicity, which influences their environmental persistence and bioavailability .

- Analytical Differentiation : GC-MS and HS-SPME-GC×GC-QTOFMS are critical for distinguishing isomers via retention times and spectral data. For example, 2,3,6-trimethyldecane elutes at 22.69 min in GC-MS analyses of Opuntia megarrhiza extracts , whereas this compound is identified in O. sinensis using PLS-DA models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。